molecular formula C17H16Cl3N3O2S B12462408 2-phenyl-N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)acetamide

2-phenyl-N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)acetamide

Cat. No.: B12462408
M. Wt: 432.7 g/mol
InChI Key: DDKNMFRRSRWRSY-UHFFFAOYSA-N
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Description

2-phenyl-N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)acetamide is a complex organic compound with a unique structure that includes phenyl, trichloro, hydroxyphenyl, and carbamothioyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)acetamide typically involves multiple steps. One common method includes the reaction of 2-phenylacetamide with 2,2,2-trichloroethylamine under controlled conditions to form an intermediate. This intermediate is then reacted with 2-hydroxyphenyl isothiocyanate to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the conditions applied. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-phenyl-N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-phenyl-N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-N-(2,2,2-trichloro-1-(4-chloroanilino)ethyl)acetamide
  • 2-phenyl-N-(2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl)acetamide
  • 2-phenyl-N-(2,2,2-trichloro-1-(4-toluidino)ethyl)acetamide

Uniqueness

2-phenyl-N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H16Cl3N3O2S

Molecular Weight

432.7 g/mol

IUPAC Name

2-phenyl-N-[2,2,2-trichloro-1-[(2-hydroxyphenyl)carbamothioylamino]ethyl]acetamide

InChI

InChI=1S/C17H16Cl3N3O2S/c18-17(19,20)15(22-14(25)10-11-6-2-1-3-7-11)23-16(26)21-12-8-4-5-9-13(12)24/h1-9,15,24H,10H2,(H,22,25)(H2,21,23,26)

InChI Key

DDKNMFRRSRWRSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC=C2O

Origin of Product

United States

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